Cas no 877956-59-7 (2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate)

2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate structure
877956-59-7 structure
商品名:2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate
CAS番号:877956-59-7
MF:C18H16ClN3O4
メガワット:373.790343284607
CID:5454219
PubChem ID:8017874

2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate 化学的及び物理的性質

名前と識別子

    • 877956-59-7
    • Z18370927
    • EN300-26602270
    • [2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
    • {[2-(CYCLOPROPYLCARBAMOYL)PHENYL]CARBAMOYL}METHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE
    • AKOS001192304
    • 2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate
    • インチ: 1S/C18H16ClN3O4/c19-15-8-5-11(9-20-15)18(25)26-10-16(23)22-14-4-2-1-3-13(14)17(24)21-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,21,24)(H,22,23)
    • InChIKey: QJSPKQWUSQSEKK-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(Cl)=CC=C1C(OCC(NC1=CC=CC=C1C(NC1CC1)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 373.0829337g/mol
  • どういたいしつりょう: 373.0829337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 541
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 97.4Ų

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 665.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 11.84±0.70(Predicted)

2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26602270-0.05g
{[2-(cyclopropylcarbamoyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate
877956-59-7 95.0%
0.05g
$212.0 2025-03-20

2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate 関連文献

2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylateに関する追加情報

Compound CAS No 877956-59-7: A Comprehensive Overview

The compound with CAS No 877956-59-7, known as 2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates both aromatic and heterocyclic components, making it a valuable subject for research in drug discovery and materials science.

Cyclopropylamino groups are known for their unique electronic properties, which can significantly influence the reactivity and stability of the parent molecule. In this compound, the cyclopropylamino group is attached to a phenyl ring via a carbonyl linkage, creating a conjugated system that enhances the molecule's ability to participate in various chemical reactions. The presence of the 6-chloro-3-pyridinecarboxylate moiety further adds complexity to the structure, introducing electron-withdrawing effects that can modulate the compound's electronic behavior.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role in inhibiting key enzymes involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Additionally, its ability to interact with specific receptors has made it a candidate for drug design targeting neurodegenerative diseases.

The synthesis of 2-[[2-[(Cyclopropylamino)carbonyl]phenyl]amino]-2-oxoethyl 6-chloro-3-pyridinecarboxylate involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production process, making it more efficient and scalable for industrial applications.

In terms of pharmacokinetics, this compound exhibits favorable absorption profiles, which are critical for its potential use as an oral medication. Preclinical studies have demonstrated moderate bioavailability and acceptable metabolic stability, indicating its suitability for further development in clinical trials.

Moreover, the compound's structural features make it an intriguing candidate for exploring its photochemical properties. Investigations into its fluorescence characteristics under UV light have revealed promising results, suggesting its potential application in fluorescent labeling techniques for biomedical research.

Despite its promising attributes, challenges remain in fully harnessing the potential of this compound. Issues such as scalability in large-scale synthesis and long-term toxicity profiles need to be addressed before it can be considered for widespread use in therapeutic applications.

In conclusion, CAS No 877956-59-7 represents a cutting-edge chemical entity with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for advancing research in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future innovations in these fields.

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